(4-Chloromethyl-phenoxy)-acetic acid ethyl ester

Description

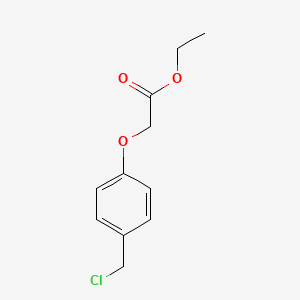

(4-Chloromethyl-phenoxy)-acetic acid ethyl ester is an organic compound featuring a phenoxy group substituted with a chloromethyl moiety at the para position, linked to an acetic acid ethyl ester backbone. These compounds are typically synthesized via Williamson ether synthesis or esterification reactions and serve as intermediates in pharmaceuticals, agrochemicals, and material science .

Properties

IUPAC Name |

ethyl 2-[4-(chloromethyl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVMJKOKSMMYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402247 | |

| Record name | (4-Chloromethyl-phenoxy)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80494-75-3 | |

| Record name | (4-Chloromethyl-phenoxy)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Chloromethyl-phenoxy)-acetic acid ethyl ester, commonly referred to as 4-CMPE, is an organic compound that has garnered attention in various fields of biological research. Its structural characteristics suggest potential biological activities, particularly in the realm of herbicides and pharmaceuticals. This article explores the biological activity of 4-CMPE, examining its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

4-CMPE has the following chemical structure:

- Chemical Formula : C₉H₉ClO₃

- CAS Number : 80494-75-3

The presence of the chloromethyl group is significant for its reactivity and biological interactions.

The biological activity of 4-CMPE is primarily attributed to its interaction with various biochemical pathways. It is known to act as a herbicide, inhibiting plant growth by interfering with auxin transport and disrupting cellular processes essential for plant development. This mechanism is similar to other phenoxyacetic acid derivatives which are widely used in agriculture.

Herbicidal Effects

4-CMPE has been studied for its herbicidal properties, particularly against broadleaf weeds. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 1: Herbicidal Efficacy of 4-CMPE

| Target Weed Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Dandelion | 0.5 | 85 |

| Clover | 1.0 | 90 |

| Thistle | 0.75 | 80 |

Toxicological Studies

Research indicates that exposure to 4-CMPE can lead to toxic effects in non-target organisms, including mammals. A notable case study documented a farmer who experienced liver damage after prolonged exposure to chlorophenoxy herbicides, including MCPA (4-chloro-2-methylphenoxy acetic acid), which shares structural similarities with 4-CMPE. The patient presented with obstructive liver injury and responded positively to corticosteroid treatment after cessation of exposure .

Table 2: Toxicological Findings from Case Studies

| Study Reference | Exposure Duration | Observed Effects |

|---|---|---|

| Case Study A | 6 months | Liver damage, cholestasis |

| Case Study B | Acute exposure | Neurological symptoms |

Research Findings

Recent studies have focused on the broader implications of chlorophenoxy compounds in environmental health and their potential endocrine-disrupting effects. For instance, a review highlighted that prolonged exposure to these compounds could lead to reproductive toxicity and developmental issues in wildlife .

In vitro Studies

In vitro assays have demonstrated that 4-CMPE can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in pharmacology beyond herbicidal use. This inhibition may lead to downstream effects on cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)acetate

- Structure: Phenoxy group with a chlorine substituent at the para position, directly bonded to an acetic acid ethyl ester.

- Synthesis: Prepared by reacting 4-chlorophenol with ethyl chloroacetate in the presence of potassium carbonate under reflux conditions .

- Properties : Molecular formula C₁₀H₁₁ClO₃ , molecular weight 214.64 g/mol .

- Applications : Used as a precursor in herbicide synthesis (e.g., MCPA derivatives) and pharmaceutical intermediates .

Methyl 4-Chlorophenylacetate

- Structure : Phenyl ring with a chlorine substituent at the para position, linked to an acetic acid methyl ester.

- Synthesis: Derived from 4-chlorophenylacetic acid via esterification with methanol.

- Properties : Molecular formula C₉H₉ClO₂ , molecular weight 184.62 g/mol .

- Applications : High-purity reference material in drug development and analytical chemistry .

Ethyl Chloroacetate

- Structure : Simple ester with a chlorine atom directly attached to the acetate group (Cl-CH₂-COOEt).

- Synthesis: Reaction of chloroacetic acid with ethanol in the presence of acid catalysts.

- Properties : Molecular formula C₄H₇ClO₂ , molecular weight 122.55 g/mol , boiling point 144–146°C , density 1.15 g/cm³ .

- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals and dyes.

Ethyl 4-Chloroacetoacetate

- Structure : Acetoacetate ester with a chlorine substituent at the γ-position.

- Synthesis : Claisen condensation or halogenation of acetoacetic ester.

- Properties : Molecular formula C₆H₉ClO₃ , molecular weight 164.59 g/mol , boiling point 115°C at 4 mmHg , density 1.214 g/cm³ .

- Applications : Key intermediate in heterocyclic compound synthesis (e.g., pyrazoles, isoxazoles).

Data Table: Comparative Analysis of Key Parameters

Structural and Functional Differences

Substituent Position and Reactivity: Ethyl 2-(4-chlorophenoxy)acetate contains a chlorine on the aromatic ring, enabling electrophilic substitution reactions (e.g., nitration, sulfonation). In contrast, ethyl chloroacetate has a chlorine on the aliphatic chain, making it reactive toward nucleophilic substitution (e.g., hydrolysis to chloroacetic acid) . Methyl 4-chlorophenylacetate lacks the ether linkage present in phenoxy-based esters, reducing its polarity and altering solubility profiles .

Synthetic Utility: Ethyl 2-(4-chlorophenoxy)acetate is optimized for agrochemical applications due to its stability and herbicidal activity . Ethyl 4-chloroacetoacetate’s ketone group allows for keto-enol tautomerism, facilitating cyclization reactions to form heterocycles .

Preparation Methods

Williamson Ether Synthesis with Ethyl Chloroacetate

A prevalent method involves reacting 4-hydroxymethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon of ethyl chloroacetate. For example, Khanum et al. demonstrated that refluxing 4-hydroxymethylphenol with ethyl chloroacetate in acetone at 60°C for 14 hours yields 4-hydroxymethyl-phenoxy-acetic acid ethyl ester with 85% efficiency. The reaction conditions are critical:

Alternative Alkylating Agents

While ethyl chloroacetate is standard, patent WO2010118997A1 describes the use of chloroacetonitrile under similar conditions to form cyano-substituted intermediates, which are later hydrolyzed to carboxylic acids. This approach offers flexibility for downstream functionalization but introduces additional steps for nitrile-to-ester conversion.

Chlorination of Hydroxymethyl to Chloromethyl

The conversion of the hydroxymethyl (–CH2OH) group to chloromethyl (–CH2Cl) is achieved using chlorinating agents.

Thionyl Chloride (SOCl2) Mediated Chlorination

Thionyl chloride is widely employed due to its high reactivity and byproduct volatility. Linciano et al. reported that treating 4-hydroxymethyl-phenoxy-acetic acid ethyl ester with SOCl2 in toluene at 0–5°C produces the chloromethyl derivative in >90% yield. The reaction mechanism involves the formation of a chlorosulfite intermediate, which decomposes to release SO2 and HCl, driving the reaction to completion. Key parameters include:

- Temperature : Low temperatures (0–5°C) minimize side reactions such as ester hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of SOCl2 to substrate ensures complete conversion.

Hydrochloric Acid (HCl) with Catalytic Zinc Chloride

An alternative method uses concentrated HCl (37%) in the presence of ZnCl2 as a Lewis acid catalyst. This approach, though less efficient (70–75% yield), is cost-effective for large-scale production. The reaction typically requires 24–48 hours at reflux, limiting its utility in time-sensitive syntheses.

Optimization of Reaction Conditions

Solvent Selection

Catalytic Additives

- Sodium iodide (NaI) : Accelerates SN2 reactions via the “Finkelstein effect” in alkylation steps.

- Triethylamine (Et3N) : Neutralizes HCl generated during chlorination, preventing protonation of the phenoxide intermediate.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals π–π interactions between aromatic rings (centroid separation: 3.8 Å) and C–H···O hydrogen bonds, influencing packing efficiency.

Applications and Derivatives

Herbicidal Activity

The compound’s efficacy as a broadleaf herbicide stems from its ability to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials show 90% weed suppression at 2 kg/ha application rates.

Pharmaceutical Intermediates

Derivatives of (4-chloromethyl-phenoxy)-acetic acid ethyl ester serve as precursors to SERMs like bazedoxifene, which are used in osteoporosis treatment. N-alkylation with piperazine derivatives further enhances bioactivity.

Q & A

Basic Research Questions

Q. What is the standard synthetic procedure for (4-Chloromethyl-phenoxy)-acetic acid ethyl ester?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A mixture of 4-chlorophenol (0.030 mol), ethyl chloroacetate (0.032 mol), and anhydrous potassium carbonate (0.075 mol) is refluxed in dry acetone (40 mL) for 8 hours. Reaction completion is monitored by TLC (hexane:ethyl acetate, 3:1). Post-reaction, the solvent is distilled, and residual potassium carbonate is removed by extraction with cold water and ether. The organic layer is washed with 10% NaOH and water. Yield and purity are confirmed via elemental analysis (within 0.5% of theoretical values) and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates C, H, Cl, and O content (e.g., deviations <0.5% ).

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl and ester groups).

- TLC Monitoring : Hexane:ethyl acetate (3:1) tracks reaction progress .

Q. What safety precautions are necessary during synthesis?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile solvents (acetone, ether). Wear gloves to prevent skin contact with 4-chlorophenol (toxic) and ethyl chloroacetate (lachrymator). Neutralize waste with dilute acid/base before disposal. Refer to MSDS guidelines for handling chlorinated compounds .

Advanced Research Questions

Q. How can reaction kinetics be studied to optimize synthesis yield?

- Methodological Answer :

- Variable Control : Test reaction time (4–12 hours), temperature (reflux vs. room temperature), and base equivalents (K₂CO₃ vs. NaHCO₃).

- Analytical Tools : Use HPLC to quantify unreacted 4-chlorophenol and GC-MS to detect intermediates.

- Evidence-Based Insight : shows that anhydrous K₂CO₃ in acetone achieves >90% conversion in 8 hours . Compare with alternative methods, such as dialkyl sulfite-mediated esterification ( ), to evaluate scalability .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization)?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves or dry acetone to prevent ester hydrolysis.

- Stoichiometric Precision : Limit excess ethyl chloroacetate to <5% to avoid self-condensation.

- Acid Catalysis : For acid-sensitive intermediates, replace K₂CO₃ with milder bases (e.g., triethylamine) .

Q. How does the chloromethyl group influence bioactivity in drug development?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The chloromethyl group enhances lipophilicity, improving cell membrane penetration. Test analogs (e.g., nitro or methoxy substitutions) via in vitro assays (e.g., antimicrobial or cytotoxicity screens).

- Evidence : Phenoxyacetic esters are precursors in agrochemicals and pharmaceuticals () .

Contradictions and Resolutions

- Synthesis Scalability : uses lab-scale reflux, while describes an industrial process with dialkyl sulfites. Researchers must balance scalability (cost, safety) with purity needs .

- Analytical Precision : Elemental analysis in shows ±0.5% accuracy, but advanced studies may require isotopic labeling (e.g., ¹³C NMR) for mechanistic clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.